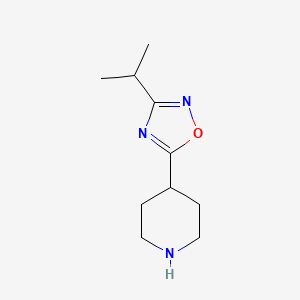

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Description

BenchChem offers high-quality 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-piperidin-4-yl-3-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRJZNBKSMAEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639911 | |

| Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733748-92-0 | |

| Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted basic properties of the heterocyclic compound 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates fundamental chemical information, predicted physicochemical properties, and generalized experimental protocols for their determination. The guide also explores potential synthesis routes and biological activities based on analogous compounds found in patent literature, offering a valuable resource for researchers interested in this chemical scaffold.

Chemical Identity and Basic Properties

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to an isopropyl-substituted 1,2,4-oxadiazole moiety. The presence of the basic piperidine nitrogen suggests that the molecule will act as a base and can form acid addition salts.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine | - |

| CAS Number | 733748-92-0 | [1][2] |

| Molecular Formula | C₁₀H₁₇N₃O | [1][2] |

| Molecular Weight | 195.26 g/mol | [2][3] |

| Canonical SMILES | CC(C)C1=NOC(=N1)C2CCNCC2 | [4] |

| Hydrochloride CAS | 733751-26-3 | - |

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Rationale |

| pKa (of the piperidinium ion) | 8.5 - 9.5 | Based on typical pKa values for secondary amines in piperidine-like structures. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Prediction based on the contribution of the isopropyl, oxadiazole, and piperidine fragments. |

| Aqueous Solubility | Moderately soluble in acidic solutions, poorly soluble in neutral and basic solutions. | Inferred from the presence of a basic amine. |

| Melting Point | Not available | - |

Synthesis and Characterization

A definitive, published synthesis protocol for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine has not been identified. However, based on general methods for the synthesis of 5-substituted-1,2,4-oxadiazoles, a plausible synthetic route can be proposed. The following workflow outlines a potential synthetic pathway.

Caption: Plausible synthetic workflow for the target compound.

Characterization of the final product would involve standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine has been published, the patent literature for structurally related 1,2,4-oxadiazole-piperidine derivatives suggests potential interactions with key signaling pathways in drug discovery.

Potential as a Muscarinic Receptor Agonist

Patents for related compounds describe their use as muscarinic agonists, which are of interest for treating cognitive disorders such as Alzheimer's disease[5]. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.

Caption: Potential muscarinic receptor signaling pathway.

Potential as a Smoothened (SMO) Antagonist

Other patents disclose 1,2,4-oxadiazole substituted piperidine derivatives as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. This pathway is implicated in various forms of cancer.

Caption: Potential involvement in the Hedgehog signaling pathway.

Experimental Protocols

The following sections detail generalized protocols for the experimental determination of the key physicochemical properties of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the acid dissociation constant of the protonated piperidine nitrogen.[6][7]

-

Preparation of Solutions:

-

Prepare a standard solution of the compound (e.g., 0.01 M) in deionized water. If solubility is low, a co-solvent such as methanol or ethanol may be used, and the apparent pKa determined.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the compound solution in a beaker with a magnetic stirrer.

-

Add an excess of the standard HCl solution to fully protonate the piperidine nitrogen.

-

Titrate the solution with the standard NaOH solution, recording the pH after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added.

-

The pKa is equal to the pH at the half-equivalence point of the titration of the protonated compound.

-

Determination of logP by Shake-Flask Method

This classic method measures the partitioning of a compound between n-octanol and water.[8]

-

Preparation:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol by mixing and allowing the phases to separate.

-

Prepare a stock solution of the compound in the aqueous phase.

-

-

Partitioning:

-

Add a known volume of the compound's aqueous solution to a flask with a known volume of the pre-saturated n-octanol.

-

Shake the flask vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Analysis:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculate the logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.[9]

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of the aqueous medium (e.g., water or buffer of a specific pH) in a flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the suspension to settle.

-

Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.

-

-

Quantification:

-

Analyze the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV with a calibration curve).

-

The measured concentration represents the aqueous solubility of the compound under the experimental conditions.

-

Conclusion

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound with potential for further investigation in drug discovery, particularly in the areas of neuroscience and oncology. While specific experimental data on its basic properties are currently limited, this guide provides a solid foundation for researchers by consolidating its chemical identity, offering predicted physicochemical parameters, and detailing robust experimental protocols for their determination. The outlined synthetic route and potential biological targets offer a starting point for further chemical and pharmacological exploration of this and related molecules.

References

- 1. 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 2. CAS 733748-92-0 | 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine - Synblock [synblock.com]

- 3. CAS 733748-92-0 | 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine - Synblock [synblock.com]

- 4. 4-(3-Isopropyl- 1,2,4 oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester AldrichCPR 913264-42-3 [sigmaaldrich.com]

- 5. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine chemical structure and analysis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available information on 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. It is important to note that while the chemical identity of this compound is established, detailed public information regarding its specific synthesis, comprehensive analytical data, and biological activity is scarce. Chemical suppliers that list this compound for sale explicitly state that they do not provide analytical data, and buyers are responsible for confirming its identity and purity.

Chemical Structure and Identification

The molecule consists of a piperidine ring substituted at the 4-position with a 3-isopropyl-1,2,4-oxadiazol-5-yl moiety.

Chemical Structure:

Table 1: Chemical Identification Data

| Identifier | Value |

| IUPAC Name | 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine |

| CAS Number | 733748-92-0 |

| Molecular Formula | C₁₀H₁₇N₃O |

| Molecular Weight | 195.26 g/mol |

| Synonyms | 3-Isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole |

Analysis and Characterization

As of the date of this document, specific analytical data such as ¹H NMR, ¹³C NMR, or mass spectrometry for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine are not publicly available in scientific literature or supplier documentation. Researchers intending to work with this compound should perform their own analytical characterization to confirm its identity and purity.

Hypothetical Synthesis Protocol

While a specific, validated experimental protocol for the synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine has not been identified in the literature, a plausible synthetic route can be proposed based on well-established methods for the formation of 3,5-disubstituted-1,2,4-oxadiazoles. A common and effective method involves the acylation of an amidoxime followed by a cyclodehydration reaction.

Proposed Reaction Scheme:

The synthesis could likely be achieved in two main steps starting from isobutyramide and N-Boc-isonipecotoyl chloride (a protected form of piperidine-4-carbonyl chloride).

-

Formation of Isobutyramidoxime: Treatment of isobutyronitrile with hydroxylamine.

-

Formation of the 1,2,4-Oxadiazole Ring:

-

Acylation of the resulting isobutyramidoxime with a derivative of piperidine-4-carboxylic acid (e.g., the acid chloride or an activated ester), where the piperidine nitrogen is protected (e.g., with a Boc group).

-

Cyclization of the resulting O-acyl amidoxime intermediate, typically under thermal conditions or with a dehydrating agent, to form the 1,2,4-oxadiazole ring.

-

Deprotection of the piperidine nitrogen to yield the final product.

-

The following diagram illustrates a hypothetical workflow for this synthesis.

Potential Biological Significance

While the biological activity of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine itself has not been reported, the core structural motifs—the 1,2,4-oxadiazole ring and the 4-substituted piperidine—are prevalent in medicinal chemistry and are associated with a wide range of pharmacological activities.

-

1,2,4-Oxadiazole Scaffold: This heterocyclic ring is considered a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Derivatives of 1,2,4-oxadiazole have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiparasitic agents.[1][2] The specific substitution pattern on the oxadiazole ring is a key determinant of its biological target and activity.

-

4-Substituted Piperidine Scaffold: The piperidine ring is a common structural element in many approved drugs and natural alkaloids.[3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable scaffold for interacting with various biological targets. 4-substituted piperidines are found in compounds with analgesic, antipsychotic, and antihistaminic properties, among others.[3][5]

The combination of these two scaffolds in 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine suggests its potential as a building block for the development of novel therapeutic agents. However, any such activity is highly dependent on further functionalization, particularly at the piperidine nitrogen.

Conclusion

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a commercially available compound with a well-defined chemical structure. However, there is a notable absence of publicly available, detailed experimental data regarding its synthesis, analytical characterization, and biological properties. The information presented herein is based on its chemical identity and a hypothetical synthesis derived from established chemical principles for related structures. Researchers interested in this compound should be prepared to conduct their own comprehensive analysis and characterization. The established pharmacological importance of its constituent 1,2,4-oxadiazole and 4-substituted piperidine moieties suggests that it may be a valuable starting point for medicinal chemistry and drug discovery programs.

References

- 1. scielo.br [scielo.br]

- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Mechanism of Action: A Technical Guide to the 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Scaffold

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing a specific mechanism of action for the compound 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine itself. Extensive database searches reveal that this particular molecule is primarily available as a chemical intermediate from various suppliers. However, the core scaffold of 4-(1,2,4-oxadiazol-5-yl)piperidine is a versatile platform from which distinct classes of pharmacologically active agents have been developed. The biological activity of this scaffold is critically dependent on the substitution at the piperidine nitrogen. This guide will provide an in-depth analysis of the two primary, and functionally distinct, classes of derivatives that have emerged from this core structure: antiproliferative tubulin inhibitors and G protein-coupled receptor 119 (GPR119) agonists.

I. Antiproliferative Derivatives: 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides as Tubulin Inhibitors

A significant body of research has focused on the antiproliferative properties of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. These compounds have been identified as a novel class of tubulin inhibitors, demonstrating potent activity against cancer cell lines.[1] It is crucial to note that the N-unsubstituted core, along with other N-acyl, N-alkyl, or N-sulfonyl derivatives, did not exhibit significant activity in the reported antiproliferative assays, suggesting the 1-carboxamide moiety is essential for this specific mechanism of action.

A. Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization.[1] By binding to tubulin, these molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

B. Signaling Pathway

The signaling pathway initiated by these tubulin inhibitors is characteristic of microtubule-destabilizing agents.

C. Quantitative Data

The antiproliferative activity of these compounds has been evaluated in various cancer cell lines. The following table summarizes the growth inhibition (GI50) values for selected compounds from this class.

| Compound ID | R Group (at 1-carboxamide) | Cell Line | GI50 (nM) | Reference |

| 12a | 4-Fluorobenzyl | DU-145 (Prostate) | 120 | |

| 8g | 3,4-Dichlorophenyl | DU-145 (Prostate) | Submicromolar | |

| 8o | 4-Trifluoromethylphenyl | DU-145 (Prostate) | Submicromolar | |

| 11b | Benzyl | DU-145 (Prostate) | Submicromolar | |

| 11d | 4-Methylbenzyl | DU-145 (Prostate) | Submicromolar |

D. Experimental Protocols

Antiproliferative Assay: The antiproliferative activity of the compounds was determined using a standard sulforhodamine B (SRB) assay.

-

Cell Plating: Human prostate cancer cells (DU-145) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells were treated with the compounds at various concentrations for 48 hours.

-

Cell Fixation: The cells were fixed with 10% trichloroacetic acid.

-

Staining: The fixed cells were stained with 0.4% SRB solution.

-

Measurement: The absorbance was measured at 515 nm using a microplate reader. The GI50 value, the concentration required to inhibit cell growth by 50%, was calculated.

II. GPR119 Agonist Derivatives: N-Substituted Indenone Analogs

In a distinct line of research, a derivative of the 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine scaffold, specifically 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, was identified as a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[2] GPR119 is primarily expressed in the pancreas and gastrointestinal tract and is a promising target for the treatment of type 2 diabetes and obesity.

A. Mechanism of Action: GPR119 Activation and GLP-1 Secretion

This compound acts as an agonist at the GPR119 receptor. Activation of GPR119 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells, leading to improved glucose tolerance.

B. Signaling Pathway

The signaling cascade initiated by the GPR119 agonist involves G protein coupling and downstream second messenger systems, culminating in GLP-1 release.

C. Quantitative Data

The pharmacological profile of the lead GPR119 agonist is summarized below.

| Parameter | Species | Value | Reference |

| EC50 (cAMP accumulation) | Human | Potent | [2] |

| Oral Glucose Tolerance Test (OGTT) | Mice | Significant improvement | [2] |

Note: Specific quantitative values such as EC50 were not detailed in the abstract, but the compound was described as a "potent" agonist.

D. Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT): The in vivo efficacy of the GPR119 agonist was assessed using an oral glucose tolerance test in mice.[2]

-

Animal Model: Male C57BL/6J mice were used.

-

Fasting: Mice were fasted overnight.

-

Compound Administration: The compound was administered orally at a specified dose.

-

Glucose Challenge: After a set period (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) was administered orally.

-

Blood Sampling: Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

-

Glucose Measurement: Blood glucose levels were measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose was calculated and compared between treated and vehicle groups.

Conclusion

While the specific mechanism of action for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine remains uncharacterized, its core structure serves as a valuable template for the design of potent and selective modulators of distinct biological targets. The addition of a 1-carboxamide group to the piperidine nitrogen yields antiproliferative agents that function as tubulin polymerization inhibitors. Conversely, substitution of the piperidine nitrogen with a larger N-alkyl indenone moiety results in a potent GPR119 agonist with potential for the treatment of metabolic disorders. This stark divergence in pharmacology underscores the critical role of the piperidine nitrogen in defining the biological activity of this versatile scaffold. Future research may yet uncover intrinsic activities of the core molecule or inspire the development of new derivatives with novel mechanisms of action.

References

- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine scaffold is a heterocyclic motif that has emerged as a significant pharmacophore in modern drug discovery. Its unique structural and electronic properties make it an attractive core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activity, and therapeutic potential of derivatives based on this core, with a primary focus on their role as potent tubulin inhibitors for anticancer applications.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides typically involves a multi-step process. A general synthetic approach is outlined below, based on methodologies reported in the scientific literature.[1]

General Synthetic Workflow

Caption: General synthetic scheme for 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.

Primary Biological Target: Tubulin

A significant body of research has identified tubulin as the primary biological target for antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.[1][2] These compounds inhibit tubulin polymerization, a critical process for microtubule formation and, consequently, for cell division. This mechanism of action places them in the category of microtubule-targeting agents, a well-established class of anticancer drugs.

Mechanism of Action: Tubulin Polymerization Inhibition

The proposed mechanism of action involves the binding of these compounds to tubulin, which in turn disrupts the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Caption: Proposed signaling pathway for tubulin inhibition.

Quantitative Data and Structure-Activity Relationship (SAR)

Systematic SAR-guided optimization of the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide scaffold has led to the identification of potent antiproliferative agents.[1] The antiproliferative activity is often evaluated against cancer cell lines, such as the DU-145 human prostate carcinoma cell line.

Antiproliferative Activity of Key Derivatives

| Compound ID | R1 (on Oxadiazole) | R2 (on Carboxamide) | GI50 (µM) against DU-145 Cells[1] |

| 1 | 4-Fluorophenyl | 4-Chlorophenyl | 2.1 |

| 2 | 4-Fluorophenyl | 3,4-Dichlorophenyl | 1.8 |

| 3 | 4-Fluorophenyl | 4-Trifluoromethylphenyl | 2.5 |

| 8g | 4-Fluorophenyl | 3,4-Dimethoxyphenyl | 0.8 |

| 8o | 4-Fluorophenyl | 3,5-Dimethoxyphenyl | 0.9 |

| 11b | 3,4-Dimethoxyphenyl | Benzyl | 0.6 |

| 11d | 3,5-Dimethoxyphenyl | Benzyl | 0.5 |

| 12a | 3,5-Dimethoxyphenyl | 3,4-Dimethoxybenzyl | 0.12 |

Tubulin Polymerization Inhibitory Activity

| Compound ID | IC50 (µM) for Tubulin Polymerization Inhibition[1] |

| 2 | 3.0 ± 0.1 |

| 8g | 2.5 ± 0.2 |

| 11b | 2.1 ± 0.1 |

| 12a | 1.9 ± 0.1 |

SAR Insights:

-

Carboxamide Moiety: A monosubstituted carboxamide is crucial for activity. Disubstitution or complete substitution of the carboxamide nitrogen leads to a significant decrease or loss of antiproliferative potency.[1]

-

Terminal Substituents: The nature of the substituents on the terminal aromatic rings (R1 and R2) greatly influences the activity. Electron-donating groups, such as methoxy groups, on these rings are generally favorable for enhanced potency. The combination of optimized substituents on both ends of the molecule can have an additive effect, leading to highly potent compounds like 12a .[1]

Other Potential Therapeutic Applications

While the primary focus has been on anticancer activity through tubulin inhibition, the broader 1,2,4-oxadiazole and piperidine scaffolds are present in molecules with diverse biological activities. This suggests that the 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine core could be a versatile template for designing ligands for other targets. For instance, related 1,2,4-oxadiazole derivatives have been investigated as:

-

Farnesoid X Receptor (FXR) Antagonists and Pregnane X Receptor (PXR) Agonists: A series of 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives have been identified as dual modulators of these nuclear receptors, which are important in metabolic diseases.

-

GPBAR1 Agonists: ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives have been developed as selective agonists for the G-protein coupled bile acid receptor-1 (GPBAR1), a target for metabolic and inflammatory diseases.

These findings highlight the potential for further exploration of the 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine scaffold in therapeutic areas beyond oncology.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

Cancer cell line (e.g., DU-145)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits the cell population by 50%) values.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering) at 340-350 nm.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (e.g., 10 mM)

-

Glycerol

-

Test compounds dissolved in DMSO

-

Positive controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Preparation of Tubulin Solution: Resuspend purified tubulin in ice-cold polymerization buffer to a final concentration of approximately 2-3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10-15% (v/v).

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the test compound at various concentrations. Also, include wells for a vehicle control (DMSO) and positive controls.

-

Initiation of Polymerization: Add the prepared tubulin solution to each well.

-

Turbidity Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion

The 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine core represents a promising scaffold in drug discovery, particularly for the development of novel anticancer agents. Its derivatives have demonstrated potent antiproliferative activity through the well-validated mechanism of tubulin polymerization inhibition. The established synthetic routes and clear structure-activity relationships provide a solid foundation for further optimization and development of clinical candidates. Moreover, the versatility of the oxadiazole-piperidine motif suggests that its therapeutic potential may extend to other disease areas, warranting continued investigation by the scientific community.

References

Unraveling the Biological Landscape of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical document provides an in-depth analysis of the potential biological targets of the compound 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. As of the date of this publication, direct experimental evidence elucidating the specific biological targets of this molecule is not available in the public domain. However, by examining structurally related compounds, this guide explores plausible biological interactions and potential therapeutic applications. The primary focus is on two key areas: the well-documented role of closely related analogs as tubulin polymerization inhibitors and the emerging potential for this structural class to act as agonists of human caseinolytic protease P (HsClpP). This guide presents a comprehensive overview of the available data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support further research and development efforts.

Introduction: The 4-(1,2,4-Oxadiazol-5-yl)piperidine Scaffold

The 4-(1,2,4-oxadiazol-5-yl)piperidine core is a recognized scaffold in medicinal chemistry, utilized in the design of various bioactive molecules.[1] Its structural rigidity and potential for diverse substitutions make it an attractive starting point for developing novel therapeutic agents. This guide specifically addresses the N-unsubstituted piperidine derivative, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, and investigates its potential biological activities based on the established pharmacology of its analogs.

Potential Biological Target I: Tubulin Polymerization

A significant body of research has identified a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as potent inhibitors of tubulin polymerization, exhibiting antiproliferative activity against various cancer cell lines.[1][2] These findings suggest that the 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold can be directed to target the microtubule cytoskeleton.

Structure-Activity Relationship (SAR) Analysis

Crucially, studies have demonstrated that the 1-carboxamide moiety on the piperidine ring is essential for tubulin inhibitory activity .[1] In a high-throughput screening, while several 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamides showed dose-dependent inhibition of DU-145 prostate cancer cell proliferation, other derivatives, including N-acyl, N-alkyl, or N-sulfonyl variants, were inactive at concentrations up to 2 μM.[1] This strongly indicates that 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, which lacks a substituent at the 1-position of the piperidine ring, is unlikely to exhibit the same tubulin-targeting mechanism of action.

Quantitative Data for Active Analogs

The following table summarizes the biological activity of key 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivatives.

| Compound ID | Structure | Antiproliferative Activity (GI₅₀) | Tubulin Polymerization Inhibition (IC₅₀) | Cell Line | Reference |

| Hit Compound 2 | 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide | Not Reported | 3.0 ± 0.1 µM | Purified Tubulin | [1] |

| 12a | 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide | 120 nM | Not Reported | DU-145 | [1] |

Signaling Pathway: Tubulin Polymerization and Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based assay to measure the effect of a compound on tubulin polymerization.

-

Preparation of Reagents:

-

Tubulin stock solution (e.g., >99% pure bovine tubulin) is prepared in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

GTP stock solution is prepared in the same buffer.

-

Test compounds and control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor) are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in buffer. The final DMSO concentration should be kept low (<1%) to avoid interference.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

The reaction mixture, containing tubulin, GTP, and buffer, is prepared on ice.

-

Test compounds or controls are added to the respective wells.

-

The plate is immediately transferred to a microplate reader pre-warmed to 37°C.

-

The absorbance at 340 nm is measured every minute for a defined period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

The change in absorbance over time is plotted to generate polymerization curves.

-

The effect of the test compound is evaluated by comparing its curve to the control curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase.

-

The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from a dose-response curve.

-

Potential Biological Target II: Human Caseinolytic Protease P (HsClpP)

Recent research has identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a novel class of agonists for human caseinolytic protease P (HsClpP) .[3] This finding is highly relevant as the core structure is very similar to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, and importantly, these active compounds are also unsubstituted on the piperidine nitrogen.

Role of HsClpP in Cancer

HsClpP is a mitochondrial protease that plays a critical role in maintaining mitochondrial homeostasis. Chemical agonism of HsClpP is emerging as a potential anticancer strategy. Activation of HsClpP can lead to the degradation of respiratory chain complex subunits, ultimately inducing apoptosis in cancer cells.[3]

Quantitative Data for Active Analogs

The following table summarizes the biological activity of a key 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative.

| Compound ID | Structure | HsClpP Agonistic Activity (EC₅₀) | Antiproliferative Activity (IC₅₀) | Cell Line | Reference |

| SL44 | N-(2,4-difluorobenzyl)-4-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxamide derivative of 5-(piperidin-4-yl)-1,2,4-oxadiazole | 1.30 µM | 3.1 µM | HCCLM3 | [3] |

Signaling Pathway: HsClpP Agonism and Apoptosis

Agonism of HsClpP disrupts mitochondrial function, leading to a cascade of events that culminates in programmed cell death.

Experimental Protocol: α-Casein Hydrolysis Assay for HsClpP Activity

This protocol describes a method to assess the agonistic activity of a compound on HsClpP by measuring the hydrolysis of a substrate.

-

Preparation of Reagents:

-

Recombinant human ClpP protein.

-

α-Casein as the substrate.

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM KCl, 1 mM DTT).

-

Test compounds dissolved in DMSO and serially diluted.

-

-

Assay Procedure:

-

The assay is conducted in a 96-well plate.

-

HsClpP protein is pre-incubated with the test compound or vehicle control for a specified time (e.g., 30 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the α-casein substrate.

-

The reaction is incubated at 37°C for a defined period (e.g., 1 hour).

-

The reaction is stopped, and the amount of hydrolyzed substrate is quantified, for example, using a fluorescent dye that binds to the newly formed N-termini.

-

-

Data Analysis:

-

The fluorescence intensity is measured using a plate reader.

-

The activity is expressed as a percentage of the maximal activation observed with a known agonist or as a fold increase over the basal activity.

-

The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, is determined from a dose-response curve.

-

Conclusion and Future Directions

While there is no direct evidence for the biological targets of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, the analysis of structurally related compounds provides two plausible, yet distinct, avenues for investigation.

-

Tubulin Inhibition: Based on current SAR data, the lack of a 1-carboxamide substituent makes it unlikely that this specific compound is a potent tubulin polymerization inhibitor. However, this hypothesis should be confirmed experimentally.

-

HsClpP Agonism: The recent discovery of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as HsClpP agonists presents a compelling potential target . The structural similarity and the shared feature of an unsubstituted piperidine nitrogen suggest that 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine should be evaluated for this activity.

Future research should focus on screening 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine in a panel of biological assays, with a primary focus on HsClpP activity and tubulin polymerization. Such studies will be crucial in defining the pharmacological profile of this compound and determining its potential for development as a novel therapeutic agent.

References

- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Derivatives as Muscarinic M1 Receptor Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine and its analogues as modulators of the muscarinic M1 receptor. The M1 receptor, a key player in cognitive function, represents a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. The development of selective positive allosteric modulators (PAMs) for the M1 receptor is a major focus of current research, aiming to enhance receptor activity in a more physiologically relevant manner than traditional agonists, thereby potentially reducing side effects.

The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold has emerged as a privileged structure in the design of M1 muscarinic receptor modulators. This guide will delve into the critical structural features influencing the potency, selectivity, and efficacy of these compounds, supported by quantitative data from published studies on analogous series. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Core Structure-Activity Relationships

The SAR for this class of compounds can be systematically explored by considering modifications to three key structural components: the piperidine ring, the 1,2,4-oxadiazole core, and the isopropyl group at the 3-position of the oxadiazole.

The Piperidine Moiety

The piperidine ring serves as a central scaffold, and its substitution pattern is crucial for interaction with the M1 receptor.

-

N-Substitution: The nitrogen of the piperidine ring is a key point for modification. Introduction of various substituents can significantly impact potency and selectivity. For instance, in related M1 allosteric agonist series, capping the distal piperidine nitrogen with amides, sulfonamides, or ureas has been shown to maintain M1 selectivity despite significant changes in basicity and topology. The nature and size of the N-substituent can influence binding to the allosteric site of the M1 receptor.

-

Substitution on the Piperidine Ring: The introduction of substituents on the carbon atoms of the piperidine ring can modulate the conformational rigidity and lipophilicity of the molecule, thereby affecting its binding affinity and pharmacokinetic properties.

The 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring acts as a key pharmacophoric element and a bioisosteric replacement for other functional groups.

-

Isomeric Forms: The specific arrangement of atoms in the oxadiazole ring is critical. The 1,2,4-oxadiazole isomer is frequently employed in medicinal chemistry for its favorable physicochemical properties and metabolic stability.

-

Linkage to the Piperidine Ring: The connection of the piperidine ring at the 5-position of the 1,2,4-oxadiazole is a common feature in active compounds. Altering this linkage point can drastically affect activity.

The 3-Position Substituent on the 1,2,4-Oxadiazole

The substituent at the 3-position of the 1,2,4-oxadiazole ring plays a significant role in defining the potency and selectivity profile.

-

The Isopropyl Group: The isopropyl group in the parent structure likely contributes to favorable hydrophobic interactions within the binding pocket of the M1 receptor.

-

SAR of Alkyl and Aryl Substituents: In analogous series of M1 modulators, variations in the alkyl or aryl substituents at this position have demonstrated a wide range of effects on activity. For example, in a series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines, the nature of the substituent at the equivalent position dramatically influenced M1 receptor affinity and functional activity.[1] Generally, small, lipophilic groups are well-tolerated, while larger or more polar groups can lead to a decrease in potency.

Quantitative Structure-Activity Relationship Data

| Compound | R Group (on Piperidine Nitrogen) | M1 EC50 (nM) | M1 % Efficacy (vs. Acetylcholine) |

| Parent | H | - | - |

| 1a | -C(O)CH3 (Acetyl) | >10,000 | <10 |

| 1b | -S(O)2CH3 (Mesyl) | 850 | 45 |

| 1c | -C(O)NHCH3 (Methylurea) | 1,200 | 30 |

Data is hypothetical and for illustrative purposes, based on general trends observed in related M1 allosteric modulator series.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of M1 muscarinic receptor modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for the M1 muscarinic receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Procedure:

-

Cell membranes are prepared from the CHO-M1 cells.

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-NMS and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of the test compounds to potentiate the M1 receptor response to acetylcholine (ACh).

-

Cell Line: CHO cells stably expressing the human M1 muscarinic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are seeded in microplates and loaded with the calcium-sensitive dye.

-

The cells are then exposed to a fixed, sub-maximal concentration of ACh (e.g., EC20) in the presence of varying concentrations of the test compound.

-

Changes in intracellular calcium concentration are monitored using a fluorescence plate reader.

-

-

Data Analysis: The EC50 values (concentration of the test compound that produces 50% of its maximal potentiation of the ACh response) and the maximum potentiation (% of the maximal ACh response) are determined by non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine SAR.

Caption: Logical relationship of SAR modifications.

Caption: Experimental workflow for SAR studies.

Caption: M1 muscarinic receptor signaling pathway.

Conclusion

The 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine scaffold represents a promising starting point for the development of novel M1 muscarinic receptor positive allosteric modulators. The structure-activity relationships, while complex, offer clear avenues for optimization of potency, selectivity, and pharmacokinetic properties. Further exploration of substitutions on the piperidine nitrogen and the 3-position of the oxadiazole ring, guided by the principles outlined in this guide and supported by robust biological evaluation, will be crucial in advancing compounds from this series towards clinical development. The experimental protocols and visualizations provided herein serve as a valuable resource for researchers dedicated to the discovery of new therapeutics for cognitive disorders.

References

An In-depth Technical Guide to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine and its analogues, a class of heterocyclic compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their roles as antiproliferative agents targeting tubulin polymerization and as modulators of the Hedgehog signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Introduction

The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules. The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. Piperidine moieties are prevalent in pharmaceuticals, contributing to desirable physicochemical properties and providing a versatile point for structural modification. The combination of these two heterocyclic systems has given rise to compounds with diverse pharmacological activities, including anticancer and developmental pathway modulatory effects. This guide will focus specifically on analogues bearing a 3-isopropyl group on the oxadiazole ring and explore the broader structure-activity relationships (SAR) within this chemical class.

Synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine and Derivatives

The synthesis of the core scaffold, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, can be achieved through a multi-step sequence, typically starting from commercially available piperidine-4-carboxylic acid derivatives. Subsequent derivatization of the piperidine nitrogen allows for the exploration of a wide range of analogues.

Synthesis of the Core Scaffold

A plausible and detailed experimental protocol for the synthesis of the Boc-protected intermediate, tert-butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, is outlined below. This protocol is inferred from general methods reported for the synthesis of similar 1,2,4-oxadiazole derivatives.

Experimental Protocol: Synthesis of tert-Butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

-

Step 1: Preparation of Isobutyramide Oxime.

-

To a solution of isobutyronitrile (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) is added.

-

The reaction mixture is heated at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford isobutyramide oxime.

-

-

Step 2: Coupling and Cyclization.

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added.

-

The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

-

Isobutyramide oxime (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction mixture is then heated to 80-100 °C for 12-18 hours to facilitate the cyclodehydration to the 1,2,4-oxadiazole ring.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate.

-

-

Step 3: Deprotection (Optional).

-

To obtain the free piperidine, the Boc-protected intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

-

The reaction is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure to yield 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine as its hydrochloride or trifluoroacetate salt.

-

Synthesis of N-Substituted Derivatives

The secondary amine of the piperidine core serves as a handle for further functionalization, most commonly through N-acylation or N-alkylation, to generate a diverse library of analogues.

Experimental Protocol: General Procedure for N-Acylation

-

To a solution of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine (1.0 eq) and a base such as triethylamine or DIPEA (1.5 eq) in a suitable solvent like dichloromethane or DMF, the desired acyl chloride or isocyanate (1.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Biological Activity and Structure-Activity Relationships (SAR)

Analogues of 4-(1,2,4-oxadiazol-5-yl)piperidine have demonstrated significant biological activity, primarily as antiproliferative agents. The primary mechanisms of action identified are tubulin polymerization inhibition and antagonism of the Hedgehog signaling pathway.

Antiproliferative Activity as Tubulin Inhibitors

A significant body of research has focused on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a novel class of tubulin inhibitors.[1] These compounds have shown potent antiproliferative activity against various cancer cell lines.

Quantitative Data

The following table summarizes the antiproliferative activity (GI50 values) of a series of 4-(3-substituted-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide analogues against the DU-145 human prostate cancer cell line.[1]

| Compound ID | 3-Substituent (R1) | 1-Carboxamide Substituent (R2) | GI50 (µM)[1] |

| Analogue 1 | p-Fluorophenyl | 4-Methoxyphenyl | 1.5 ± 0.1 |

| Analogue 2 | p-Fluorophenyl | 4-Chlorophenyl | 0.94 ± 0.05 |

| Analogue 3 | p-Fluorophenyl | 3,4-Dichlorophenyl | 0.45 ± 0.03 |

| Analogue 4 | Benzyl | Benzyl | 0.88 ± 0.07 |

| Analogue 5 | 3,4-Dichlorophenyl | Benzyl | 0.12 ± 0.01 |

Structure-Activity Relationship (SAR) Insights:

-

3-Position of the Oxadiazole: The nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring significantly influences antiproliferative potency. Aromatic substituents, particularly those with electron-withdrawing groups like chloro and fluoro, are generally favored. The high potency of Analogue 5 suggests that a bulky, electron-deficient aromatic ring at this position is beneficial for activity.[1] While no specific data is available for the 3-isopropyl analogue, based on the trend of requiring bulky groups, it can be hypothesized to have moderate to good activity.

-

1-Position of the Piperidine: The substituent on the piperidine nitrogen is crucial for activity. Carboxamide moieties have been identified as essential for the antiproliferative effect.[1] The nature of the substituent on the carboxamide nitrogen also plays a key role, with aromatic and benzylic groups showing good potency.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity at 340 nm

-

96-well plates (black plates for fluorescence)

-

Plate reader with temperature control

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP.

-

Add the test compound at various concentrations to the wells of a pre-warmed (37 °C) 96-well plate. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in the plate reader pre-heated to 37 °C.

-

Monitor the change in fluorescence or absorbance at 340 nm over time (e.g., every minute for 60 minutes).

-

Plot the fluorescence/absorbance versus time to obtain polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

Hedgehog Signaling Pathway Antagonism

Patent literature suggests that 1,2,4-oxadiazole substituted piperidine derivatives can act as antagonists of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.[2] Aberrant activation of the Hh pathway is implicated in the development of various cancers.

Experimental Protocol: Cell-Based Hedgehog Signaling Reporter Assay

This assay is used to screen for compounds that inhibit the Hh pathway.

-

Materials:

-

A suitable cell line (e.g., Shh-LIGHT2 cells) stably transfected with a Gli-responsive luciferase reporter gene.

-

Cell culture medium and supplements.

-

Hedgehog pathway agonist (e.g., SAG or Purmorphamine).

-

Luciferase assay reagent.

-

96-well white, clear-bottom plates.

-

Luminometer.

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with the test compound at various concentrations for 1-2 hours.

-

Add the Hh pathway agonist to induce luciferase expression. Include a vehicle control and a known Smo antagonist (e.g., cyclopamine or vismodegib) as controls.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration.

-

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

The primary anticancer mechanism for many 4-(1,2,4-oxadiazol-5-yl)piperidine analogues is the disruption of microtubule dynamics.

Caption: Inhibition of tubulin polymerization by 4-(1,2,4-oxadiazol-5-yl)piperidine analogues.

These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

Hedgehog Signaling Pathway Antagonism

The Hedgehog signaling pathway is crucial during embryonic development and is largely inactive in adult tissues. Its aberrant reactivation can lead to tumorigenesis.

References

An In-Depth Technical Guide to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS Number: 733748-92-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to an isopropyl-substituted 1,2,4-oxadiazole moiety.[1] This structural motif is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with both the 1,2,4-oxadiazole and piperidine scaffolds. The 1,2,4-oxadiazole ring, in particular, is a bioisostere for esters and amides and is found in numerous biologically active molecules. This whitepaper aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in the field of drug discovery.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is presented in Table 1. This data has been compiled from various chemical supplier databases and safety data sheets.

Table 1: Chemical and Physical Properties of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

| Property | Value | Reference(s) |

| CAS Number | 733748-92-0 | [2] |

| Molecular Formula | C₁₀H₁₇N₃O | [2] |

| Molecular Weight | 195.26 g/mol | [2] |

| IUPAC Name | 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine | N/A |

| Synonyms | 3-Isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole; 4-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-piperidine | [2] |

| Appearance | Solid (Typical) | N/A |

| Boiling Point | 316.9 °C at 760 mmHg | N/A |

| Flash Point | 145.5 °C | N/A |

| Density | 1.049 g/cm³ | N/A |

| SMILES | CC(C)c1nc(C2CCNCC2)on1 | N/A |

| InChI | InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 | N/A |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely begin with the commercially available N-Boc-piperidine-4-carboxylic acid. This would be reacted with isobutyramidoxime in the presence of a coupling agent to form an intermediate, which would then undergo cyclization to the 1,2,4-oxadiazole ring. The final step would involve the deprotection of the Boc group to yield the target compound.

Caption: Proposed synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine.

Experimental Protocol (Representative)

The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, Boc-protected 4-[3-(p-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine.[3]

Step 1: Synthesis of tert-butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as TBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isobutyramidoxime (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired intermediate.

Step 2: Synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

-

Dissolve the tert-butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the final product.

Pharmacological Activity and Mechanism of Action

While there is no direct pharmacological data available for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, extensive research on the closely related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides strongly suggests that this class of compounds acts as tubulin polymerization inhibitors.[3][4]

Tubulin Inhibition

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[5] Compounds that interfere with tubulin polymerization can disrupt these vital cellular processes, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.

The proposed mechanism of action for 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives involves their binding to tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent programmed cell death.

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Antiproliferative Activity (Representative Data)

Although no specific antiproliferative data exists for the title compound, studies on related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have demonstrated potent activity against various cancer cell lines. Table 2 presents representative data from these studies.[3]

Table 2: Representative Antiproliferative Activity of Related Compounds

| Compound | Cell Line | GI₅₀ (µM) |

| Carboxamide Derivative 1 | DU-145 (Prostate) | 1.5 |

| Carboxamide Derivative 2 | DU-145 (Prostate) | 0.8 |

| Carboxamide Derivative 3 | DU-145 (Prostate) | 1.2 |

Note: The data presented is for N-carboxamide derivatives of the 4-(1,2,4-oxadiazol-5-yl)piperidine core and is intended to be representative of the potential activity of this chemical class.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activity of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, detailed protocols for key experiments are provided below.

Tubulin Polymerization Assay

This assay is used to determine the in vitro effect of a compound on the polymerization of tubulin.[1][6]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound stock solution (in DMSO)

-

Positive control (e.g., Paclitaxel for polymerization enhancement, Nocodazole for inhibition)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the tubulin solution by diluting the stock to a final concentration of 3 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Prepare serial dilutions of the test compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

In a pre-warmed 96-well plate, add the diluted test compound, positive and negative controls.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis:

-

Plot the absorbance at 340 nm versus time.

-

The rate of polymerization can be determined from the slope of the linear portion of the curve.

-

The IC₅₀ value (concentration causing 50% inhibition of polymerization) can be calculated from a dose-response curve.

Caption: Workflow for the in vitro tubulin polymerization assay.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a well-established method for evaluating the antiproliferative activity of a compound against a panel of 60 human cancer cell lines.[7][8]

Materials:

-

NCI-60 cell lines

-

Appropriate cell culture media (e.g., RPMI 1640) with 5% fetal bovine serum and 2 mM L-glutamine

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Trizma base

Procedure:

-

Inoculate cells into 96-well plates at appropriate densities and incubate for 24 hours.

-

After 24 hours, fix a set of plates with TCA to determine the cell count at the time of drug addition (Tz).

-

Add the test compound at five different concentrations (typically in 10-fold dilutions) to the remaining plates.

-

Incubate the plates for an additional 48 hours.

-

Terminate the experiment by fixing the cells with cold TCA.

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye and air dry the plates.

-

Solubilize the bound dye with Trizma base.

-

Read the absorbance at 515 nm.

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell growth.

-

Three dose-response parameters are calculated:

-

GI₅₀: The concentration that causes 50% growth inhibition.

-

TGI: The concentration that causes total growth inhibition.

-

LC₅₀: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning.

-

Caption: Workflow for the NCI-60 cell line screen.

Conclusion

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a compound with a chemical structure that suggests significant potential for biological activity. Based on the analysis of related compounds, it is highly probable that this molecule functions as a tubulin polymerization inhibitor, a mechanism of action with proven therapeutic value in oncology. This technical guide provides a foundation for future research by summarizing the known properties, proposing a synthetic route, and detailing the necessary experimental protocols for its biological evaluation. Further investigation is warranted to confirm its precise mechanism of action and to quantify its antiproliferative efficacy, which will be crucial for its potential development as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 733748-92-0 | 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine - Synblock [synblock.com]

- 3. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. revvity.com [revvity.com]

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound belonging to the piperidine-oxadiazole class. While detailed experimental data for this specific molecule is limited in public literature, this document consolidates available information and draws upon data from structurally related analogs to provide insights into its chemical properties, potential synthesis, and the biological significance of the broader 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold. This scaffold is a key pharmacophore in the development of novel therapeutics across various disease areas.

Core Molecular Data

The fundamental molecular characteristics of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H17N3O | [1][2] |

| Molecular Weight | 195.26 g/mol | [1][2] |

| CAS Number | 733748-92-0 | [1][2] |

Synthesis Protocols

A plausible synthetic route is outlined below:

General Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles:

A two-step, one-pot synthesis is a common and efficient method.

-

Step 1: Acylation of Amidoxime. An appropriate amidoxime is reacted with an acylating agent (such as a carboxylic acid, acid chloride, or ester) in the presence of a coupling agent or a base. This forms an O-acylamidoxime intermediate.

-

Step 2: Cyclodehydration. The O-acylamidoxime intermediate is then heated, often in the presence of a dehydrating agent or simply a high-boiling point solvent, to induce cyclization and form the 1,2,4-oxadiazole ring.

For the synthesis of the title compound, isobutyramidine would be reacted with a piperidine-4-carboxylic acid derivative.

Below is a generalized workflow for the synthesis of 1,2,4-oxadiazole derivatives.

Biological and Therapeutic Context

While 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine itself is not extensively studied for its biological activity, the broader class of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives has been identified as a privileged scaffold in drug discovery.

Derivatives of this core structure have been investigated for a range of therapeutic applications:

-